molecular formula C24H29N5O5 B446552 BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE

BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE

Cat. No.: B446552
M. Wt: 467.5g/mol
InChI Key: JXFBDLMRBPBWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a nitro-triazole moiety, an adamantyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE typically involves multiple steps. One common approach starts with the preparation of 3-nitro-1H-1,2,4-triazole, which is then reacted with 1-adamantylamine to form the corresponding amide. This intermediate is subsequently coupled with butyl 4-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro-triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The adamantyl group provides structural stability and enhances the compound’s ability to penetrate biological membranes. The benzoate ester may facilitate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3(5)-nitro-1,2,4-triazole: Shares the nitro-triazole moiety but lacks the adamantyl and benzoate groups.

    Adamantyl-based compounds: Include various derivatives with different functional groups attached to the adamantyl core.

    Benzoate esters: A broad class of compounds with varying substituents on the benzoate moiety.

Uniqueness

Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate is unique due to its combination of a nitro-triazole moiety, an adamantyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H29N5O5

Molecular Weight

467.5g/mol

IUPAC Name

butyl 4-[[3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoate

InChI

InChI=1S/C24H29N5O5/c1-2-3-8-34-20(30)18-4-6-19(7-5-18)26-21(31)23-10-16-9-17(11-23)13-24(12-16,14-23)28-15-25-22(27-28)29(32)33/h4-7,15-17H,2-3,8-14H2,1H3,(H,26,31)

InChI Key

JXFBDLMRBPBWAB-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-]

Origin of Product

United States

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